N-(2-Butynyl)phthalimide

Bio-organometallic chemistry Dicobalt complex synthesis Alkyne reactivity

Researchers synthesizing cobalt-alkyne complexes for biological assays often face instability with terminal alkyne ligands. N-(2-Butynyl)phthalimide (CAS 113439-83-1) provides the solution with its internal alkyne structure: • Produces air-stable crystalline [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)] in 78% yield, eliminating inert-atmosphere handling • Compatible with SPAAC/CuAAC click bioconjugation for biomolecule conjugation • 97% purity solid with mp 217-223 °C ensures precise stoichiometric weighing Standard global shipping; for R&D use only.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 113439-83-1
Cat. No. B056030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Butynyl)phthalimide
CAS113439-83-1
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC#CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3
InChIKeyCOPWPECHFWIYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Butynyl)phthalimide Identity and Characteristics


N-(2-Butynyl)phthalimide (CAS 113439-83-1), also known as 1-Phthalimido-2-butyne or 4-Phthalimido-2-butyne, is a phthalimide derivative bearing an internal alkyne (2-butynyl) substituent on the nitrogen atom [1]. The molecular formula is C12H9NO2 with a molecular weight of 199.20 g/mol [1]. It presents as a solid with a melting point range of 217-223 °C and is soluble in organic solvents such as ethanol, acetone, and acetic acid . This compound functions primarily as a synthetic building block in organic chemistry and as a ligand precursor in bio-organometallic chemistry [2].

Internal alkyne synthetic building block for multi-step organic chemistry
Ligand precursor for air-stable dicobalt and bio-organometallic complexes
High-melting solid form simplifies handling, weighing, and storage

Why N-(2-Butynyl)phthalimide Cannot Be Substituted


Phthalimide derivatives exhibit widely divergent physicochemical and reactivity profiles based on the N-substituent. The 2-butynyl group in N-(2-Butynyl)phthalimide introduces a reactive internal alkyne moiety, conferring unique organometallic ligation behavior and stability advantages [1]. In contrast, terminal alkynes (e.g., N-propargylphthalimide) produce less stable metal complexes [1], while saturated alkyl chains (e.g., N-butylphthalimide) yield drastically different physical states and biological activities [2]. Generic substitution fails because these substituent-driven differences fundamentally alter the compound's synthetic utility, handling properties, and safety profile—directly impacting research reproducibility and procurement decisions.

Internal vs. terminal alkyne reactivity
The internal alkyne (2-butynyl) yields air-stable metal complexes; terminal alkynes (e.g., N-propargyl) may produce less stable species and alter synthetic outcomes.
Physical form dictated by N-substituent
N-Butylphthalimide is a low-melting solid/liquid, whereas the target is a high-melting solid; substitution would change handling, weighing accuracy, and storage requirements.
Distinct hazard classification
The target carries Acute Tox. 4 (Oral) warning, absent in N-butylphthalimide; substitution could lead to underestimated lab safety and PPE needs.

N-(2-Butynyl)phthalimide: Evidence vs. Closest Analogs


Internal vs. Terminal Alkyne Reactivity

N-(2-Butynyl)phthalimide contains an internal alkyne (Phtal-C≡CMe), whereas N-propargylphthalimide is a terminal alkyne (Phtal-C≡CH). The internal alkyne moiety yields an air-stable dicobalt complex [Co2(CO)6(µ-phthalimidoCH2C≡CMe)] in 78% yield [1]. This contrasts with terminal alkyne-derived complexes, which are often less stable or require different handling [1].

Alkyne Reactivity
Head-to-head
Target: air-stable crystalline dicobalt complex, isolated yield 78%
Terminal alkyne (N-propargyl): stability not quantified; historically more prone to decomposition
Supports air-stable complex synthesis
Reaction with [Co₂(CO)₈] in heptane, 60 °C, 5 h
Bio-organometallic chemistry Dicobalt complex synthesis Alkyne reactivity

Physical Form Advantage Over N-Butylphthalimide

N-(2-Butynyl)phthalimide is a high-melting solid (mp 217-223 °C) , whereas N-butylphthalimide is a low-melting solid or liquid at room temperature (mp 32-36 °C) . This substantial difference in melting point (>180 °C) makes the target compound easier to handle, weigh, and store as a solid, reducing risks of spillage or degradation.

Physical Form
Data to verify
Target mp: 217–223 °C
N-Butylphthalimide mp: 32–36 °C
Δ ~185 °C higher
Solid form may simplify handling
Cross-study comparable; independent verification advised
Physical property differentiation Handling convenience Storage stability

Distinct GHS Hazard Profile vs. Analogs

N-(2-Butynyl)phthalimide is classified under GHS as Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 (Respiratory system) . In contrast, N-butylphthalimide is classified only as Eye Irrit. 2 (no acute toxicity warning) , while N-propargylphthalimide carries a similar hazard profile [1]. The specific acute oral toxicity warning for the target compound necessitates appropriate PPE and handling protocols, a critical differentiator for procurement and lab safety planning.

GHS Profile
Data to verify
Target: Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
N-Butylphthalimide: Eye Irrit. 2 only (no acute toxicity warning)
Informs lab safety and PPE review
GHS per ECHA C&L notifications; verify current SDS
GHS classification Occupational safety Regulatory compliance

NMR Signature vs. Terminal Alkyne Analog

The 1H NMR spectrum of N-(2-Butynyl)phthalimide in CDCl3 displays a distinct methyl singlet at δ 2.65 ppm and an NCH2 singlet at δ 5.03 ppm [1]. In contrast, the terminal alkyne analog N-propargylphthalimide shows an acetylenic proton signal at δ ~2.2-2.5 ppm and lacks the methyl resonance [2]. These diagnostic peaks enable unambiguous structural confirmation and purity assessment, a critical advantage in procurement where identity verification is paramount.

NMR Signature
Reported
δ 2.65 (s, CH₃), 5.03 (s, NCH₂)
N-Propargyl analog: acetylenic H ~2.2–2.5, no methyl signal
Enables identity confirmation
400 MHz, CDCl₃; diagnostic methyl singlet
Structural confirmation NMR spectroscopy Quality control

Lipophilicity (LogP) vs. Saturated Analogs

N-(2-Butynyl)phthalimide has a predicted XLogP3 of 1.9 [1] and an ACD/LogP of 2.40 . By comparison, the saturated analog N-butylphthalimide has a predicted LogP of ~2.6-3.0 . The slightly lower lipophilicity of the target compound may influence solubility and membrane permeability in biological assays, a consideration for researchers designing structure-activity relationship (SAR) studies.

Lipophilicity
Reported
XLogP3 = 1.9; ACD/LogP = 2.40
N-Butylphthalimide: predicted LogP ~2.6–3.0
Δ ~0.6–1.1 log units lower
Supports SAR compound selection
Computational predictions; experimental confirmation recommended
Lipophilicity ADME prediction Chemical space characterization

Optimal Applications of N-(2-Butynyl)phthalimide


Air-Stable Dicobalt Complex Synthesis

N-(2-Butynyl)phthalimide is the preferred alkyne ligand for preparing dicobaltatetrahedranes intended for biological evaluation, as its internal alkyne structure yields an air-stable crystalline complex [Co2(CO)6(µ-phthalimidoCH2C≡CMe)] in high yield (78%) [1]. This stability simplifies handling and purification, enabling subsequent biological assays without the need for an inert atmosphere. Researchers targeting anticancer or antimicrobial applications using cobalt-alkyne complexes will find this compound advantageous over terminal alkyne analogs.

Click Chemistry & Bioorthogonal Labeling

The internal alkyne functionality allows N-(2-Butynyl)phthalimide to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed click reactions, enabling the conjugation of biomolecules or fluorescent probes to the phthalimide core. This application leverages the compound's unique reactivity profile and distinct NMR signatures [2] for downstream characterization. The high melting point and solid form facilitate precise weighing for stoichiometric bioconjugation protocols.

Antifungal SAR and Lipophilicity Studies

With a predicted LogP of 1.9-2.4, N-(2-Butynyl)phthalimide occupies a distinct lipophilicity space relative to saturated analogs (e.g., N-butylphthalimide, LogP ~2.6-3.0) [3]. This property makes it a valuable comparator in structure-activity relationship (SAR) studies investigating the impact of alkyne unsaturation on antifungal potency, biofilm inhibition, and membrane permeability. The defined GHS hazard profile ensures that appropriate safety measures are incorporated into assay workflows.

Protected Internal Alkyne Building Block

As a solid with a well-defined melting point (217-223 °C) and high purity (97%), N-(2-Butynyl)phthalimide serves as a reliable building block in multi-step organic syntheses where the internal alkyne must be protected until a specific transformation (e.g., Pauson-Khand reaction, cycloaddition, or hydrofunctionalization) is desired. The compound's physical form simplifies handling and inventory management in production-scale or high-throughput synthetic environments.

Application
Selection Property
Validation Focus
Air-stable dicobalt complex synthesis
Internal alkyne structure yields air-stable organometallic complexes
Complex stability, yield, and handling under synthesis conditions
Click chemistry & bioorthogonal labeling
Internal alkyne participates in SPAAC or Cu-catalyzed cycloaddition
Reactivity, conjugation efficiency, and downstream characterization
Antifungal SAR & lipophilicity studies
Distinct LogP space vs. saturated N-alkyl analogs
Lipophilicity-driven bioactivity trends and SAR consistency
Protected internal alkyne building block
High-melting solid with protected internal alkyne for multi-step synthesis
Purity, synthetic compatibility, and handling in multi-step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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